![molecular formula C21H27N5O B2502737 2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol CAS No. 900271-34-3](/img/structure/B2502737.png)
2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(2,5-Dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol” belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have been the focus of many synthetic and medicinal chemistry studies due to their confirmed biological and pharmacological activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines involves a one-step process from saturated ketones and 3-aminopyrazoles . This transformation involves the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles in one pot .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines involves a nitrogen-based hetero-aromatic ring . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include the in situ formation of α,β-unsaturated ketones via a radical process, followed by [3+3] annulation with 3-aminopyrazoles . Other reactions include the reaction of acid chlorides and terminal alkynes under Sonogashira conditions .Scientific Research Applications
Synthesis Methodologies and Applications
Innovative Cycloaddition Reactions
Research has delved into the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through cycloaddition reactions, highlighting the versatility of pyrazolopyrimidinone scaffolds in generating diverse heterocyclic compounds with potential applications in material science and as pharmacophores in drug design (Rahmouni et al., 2014).
Anti-Phosphodiesterase Activity
A study on the synthesis and evaluation of pyrazolo[3,4‐d]pyrimidin‐4‐one derivatives for anti-phosphodiesterase-5 (PDE-5) activity showcased the chemical's potential in developing new inhibitors for PDE-5, indicating applications in treating diseases associated with PDE-5 dysregulation (Su et al., 2021).
Anticancer and Anti-inflammatory Properties
Another study synthesized and evaluated novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase activities, suggesting the compound's utility in designing new therapeutic agents targeting cancer and inflammatory diseases (Rahmouni et al., 2016).
Antioxidant Agents
The synthesis of new fused pyrazole derivatives bearing the indole moiety and their evaluation as antioxidant agents underline the compound's potential in developing antioxidative therapies or protective agents against oxidative stress-related conditions (El‐Mekabaty et al., 2016).
Biological Evaluation and Potential Activities
Antibacterial and Antifungal Activities
Novel bis(pyrazole-benzofuran) hybrids with a piperazine linker have been synthesized and tested for their bacterial biofilm inhibition and MurB enzyme inhibition, revealing significant antibacterial efficacies and potential applications in combating bacterial resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Insecticidal and Antimicrobial Potential
The synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiation and their evaluation for insecticidal and antibacterial potential highlight applications in agricultural chemistry and microbial infection control (Deohate & Palaspagar, 2020).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[1,5-a]pyrimidines, are known to have a wide range of biological and pharmacological activities . They are often used in the development of new drugs due to their nitrogen-based hetero-aromatic ring structure .
Mode of Action
For instance, some pyrazolo[1,5-a]pyrimidines have been found to inhibit the activity of certain enzymes, such as acetylcholinesterase (AchE), which plays a crucial role in the cholinergic nervous system of both vertebrates and invertebrates .
Biochemical Pathways
For example, pyrazolo[1,5-a]pyrimidines have been linked to the inhibition of free radicals and reactive oxygen species (ROS), which are produced through routine metabolic pathways and increase dramatically under cellular damage .
Result of Action
Similar compounds have been associated with a range of effects, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Future Directions
properties
IUPAC Name |
2-[4-[2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O/c1-15-4-6-18(7-5-15)20-17(3)23-26-19(14-16(2)22-21(20)26)25-10-8-24(9-11-25)12-13-27/h4-7,14,27H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEVFNQKGNWSKTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C)N4CCN(CC4)CCO)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.